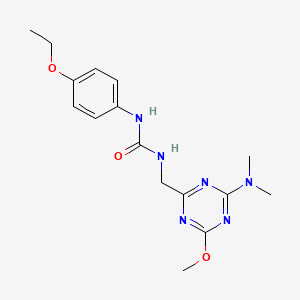
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a derivative of triazine and urea, known for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N5O3, with a molecular weight of 317.34 g/mol. The structure incorporates a triazine moiety which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi:
- Antibacterial Activity : In vitro tests indicate that the compound exhibits broad-spectrum antibacterial activity. For instance, it has been reported to inhibit growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound also displays antifungal properties, particularly against strains such as Candida albicans and Aspergillus flavus. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy compared to standard antifungal agents.
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 15.62 |
| Escherichia coli | Inhibition | 7.81 |
| Candida albicans | Moderate inhibition | 31.25 |
| Aspergillus flavus | Strong inhibition | 15.62 |
The biological activity of this compound is largely attributed to its ability to interfere with microbial cell functions. The triazine ring structure plays a critical role in the interaction with microbial enzymes and cellular components, leading to:
- Disruption of Cell Membranes : The compound's lipophilic nature allows it to integrate into microbial membranes, causing permeability changes.
- Inhibition of Nucleic Acid Synthesis : It may inhibit DNA and RNA synthesis by interfering with nucleotide metabolism.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazine derivatives, including the compound . The results indicated that it significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of triazine derivatives. It was found that modifications on the phenyl moiety could enhance antibacterial potency. Specifically, compounds with electron-donating groups exhibited improved activity against resistant strains .
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-5-25-12-8-6-11(7-9-12)18-15(23)17-10-13-19-14(22(2)3)21-16(20-13)24-4/h6-9H,5,10H2,1-4H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAZATVGKWZHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














